molecular formula C19H18F3N7O B12167793 {3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

{3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B12167793
M. Wt: 417.4 g/mol
InChI Key: FACHQNXPNSXQEO-UHFFFAOYSA-N
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Description

{3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic compound that features a combination of pyrimidine, triazolo, and pyrazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves multiple steps, starting with the preparation of the pyrimidine and triazolo intermediates. The key steps include:

    Formation of the pyrimidine intermediate: This involves the reaction of 4,6-dimethylpyrimidine with appropriate amines under controlled conditions.

    Synthesis of the triazolo intermediate: This step involves the cyclization of suitable precursors to form the triazolo ring.

    Coupling of intermediates: The final step involves coupling the pyrimidine and triazolo intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.

    Purification processes: Implementing efficient purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

{3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

{3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of {3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C19H18F3N7O

Molecular Weight

417.4 g/mol

IUPAC Name

[3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C19H18F3N7O/c1-11-8-12(2)24-18(23-11)25-14-5-3-4-13(9-14)16(30)28-6-7-29-15(10-28)26-27-17(29)19(20,21)22/h3-5,8-9H,6-7,10H2,1-2H3,(H,23,24,25)

InChI Key

FACHQNXPNSXQEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)C

Origin of Product

United States

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